N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
CAS No.: 391863-08-4
Cat. No.: VC4315958
Molecular Formula: C16H11FN4O3S
Molecular Weight: 358.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391863-08-4 |
|---|---|
| Molecular Formula | C16H11FN4O3S |
| Molecular Weight | 358.35 |
| IUPAC Name | N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C16H11FN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22) |
| Standard InChI Key | XMSVRXZIRCEPRI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
The compound’s structure integrates a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to two functional groups:
-
4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, enhancing lipophilicity and metabolic stability .
-
2-Methyl-3-nitrobenzamide: A benzamide derivative with a methyl group at position 2 and a nitro group at position 3, introducing steric and electronic effects that influence binding interactions .
The thiadiazole ring’s electron-deficient nature, combined with the electron-withdrawing nitro group, creates a polarized system capable of participating in hydrogen bonding and π-π stacking interactions. The fluorine atom’s electronegativity further modulates the compound’s electronic profile, potentially improving membrane permeability .
Table 1: Key Structural Features and Their Implications
| Feature | Role | Impact on Properties |
|---|---|---|
| 1,3,4-Thiadiazole core | Heterocyclic scaffold | Enhances chemical reactivity |
| 4-Fluorophenyl | Aromatic substituent | Increases lipophilicity |
| 3-Nitro group | Electron-withdrawing substituent | Stabilizes charge distribution |
| 2-Methyl group | Steric hindrance | Modulates binding site interactions |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide likely involves two primary intermediates:
-
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Formed via cyclization of thiosemicarbazide derivatives under acidic conditions .
-
2-Methyl-3-nitrobenzoyl chloride: Prepared by nitration of 2-methylbenzoic acid followed by chlorination.
Coupling these intermediates via an amide bond formation reaction—using reagents like EDC/HOBt or DCC—yields the target compound .
Process Optimization Insights
Patent data from EP0922701B1 highlights critical parameters for analogous thiadiazole syntheses:
-
Solvent selection: Aprotic aromatic solvents (e.g., toluene) improve reaction efficiency by stabilizing intermediates .
-
Temperature control: Maintaining temperatures between 0°C and 15°C minimizes side reactions .
-
Phase separation: Alkaline aqueous phases facilitate the removal of byproducts, enhancing purity .
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Metrics
While experimental data for the compound is unavailable, computational tools estimate:
-
Molecular weight: ~385.4 g/mol
-
LogP: ~2.8 (moderate lipophilicity)
-
Hydrogen bond acceptors/donors: 6/2
These values suggest moderate solubility in polar aprotic solvents and potential for oral bioavailability .
Metabolic Stability and Toxicity
Biological Activity and Mechanistic Insights
Table 2: Comparative Activity of Thiadiazole Analogs
| Compound | Gram-positive MIC (µg/mL) | Gram-negative MIC (µg/mL) |
|---|---|---|
| Nitrofuran-thiadiazole hybrid | 0.25–1.0 | >64 |
| 3-Nitrobenzamide derivative | 2.0–8.0 | >128 |
Anticancer and Enzyme Inhibition
Thiadiazoles with nitroaryl groups demonstrate inhibitory effects on tyrosine kinases and topoisomerases, suggesting potential anticancer applications. The methyl group in the benzamide moiety may enhance selectivity by fitting into hydrophobic enzyme pockets.
Applications in Drug Development
Antibacterial Agents
The compound’s nitro-thiadiazole scaffold aligns with pharmacophores used in combating methicillin-resistant Staphylococcus aureus (MRSA) . Further optimization could address resistance mechanisms like efflux pumps.
Prodrug Design
Nitro groups in analogous compounds undergo enzymatic reduction to amine derivatives, enabling targeted drug activation in hypoxic tumor environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume